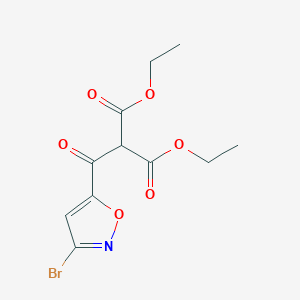
Diethyl (3-bromo-1,2-oxazole-5-carbonyl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (3-bromo-1,2-oxazole-5-carbonyl)propanedioate is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing one oxygen and one nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a bromo substituent at the 3-position and a carbonyl group at the 5-position of the oxazole ring, along with diethyl ester groups attached to a propanedioate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3-bromo-1,2-oxazole-5-carbonyl)propanedioate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with a brominated oxazole precursor in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Diethyl (3-bromo-1,2-oxazole-5-carbonyl)propanedioate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The carbonyl group at the 5-position can participate in oxidation or reduction reactions, leading to the formation of different functional groups.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under appropriate conditions.
Cyclization Reactions: Catalysts such as palladium or copper may be employed to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation or reduction can lead to the formation of alcohols, ketones, or other functional groups.
科学研究应用
Diethyl (3-bromo-1,2-oxazole-5-carbonyl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of diethyl (3-bromo-1,2-oxazole-5-carbonyl)propanedioate involves its interaction with specific molecular targets. The bromo substituent and carbonyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biological molecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
Diethyl (3-bromo-1,2-oxazole-5-carbonyl)propanedioate can be compared with other oxazole derivatives, such as:
Diethyl (3-chloro-1,2-oxazole-5-carbonyl)propanedioate: Similar structure but with a chlorine substituent instead of bromine.
Diethyl (3-methyl-1,2-oxazole-5-carbonyl)propanedioate: Contains a methyl group at the 3-position instead of a halogen.
Diethyl (3-phenyl-1,2-oxazole-5-carbonyl)propanedioate: Features a phenyl group at the 3-position, offering different reactivity and properties.
The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
647832-97-1 |
|---|---|
分子式 |
C11H12BrNO6 |
分子量 |
334.12 g/mol |
IUPAC 名称 |
diethyl 2-(3-bromo-1,2-oxazole-5-carbonyl)propanedioate |
InChI |
InChI=1S/C11H12BrNO6/c1-3-17-10(15)8(11(16)18-4-2)9(14)6-5-7(12)13-19-6/h5,8H,3-4H2,1-2H3 |
InChI 键 |
YXSKSKYETMGUAT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C(=O)C1=CC(=NO1)Br)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide,2-[[1-(2,4-dimethoxyphenyl)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B15167752.png)
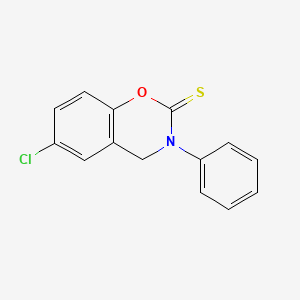
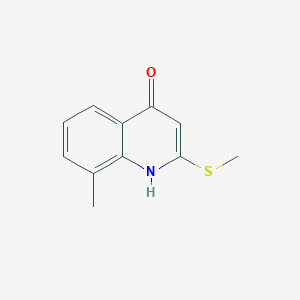
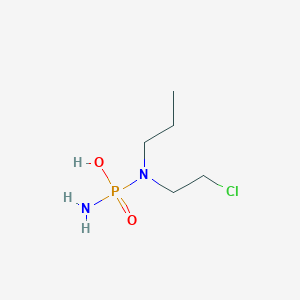
![N-[1-(4-ethoxyphenyl)ethyl]acetamide](/img/structure/B15167773.png)
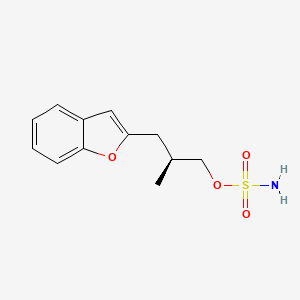
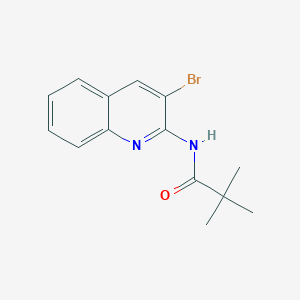
![Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride](/img/structure/B15167812.png)
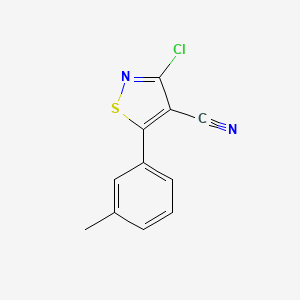
![1,1'-[4-(2-Methoxyphenyl)but-1-ene-3,4-diyl]dibenzene](/img/structure/B15167826.png)
![2-Bromo-4-[(2s,5r)-2,5-dimethylpiperazin-1-yl]benzonitrile](/img/structure/B15167828.png)
![2-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole](/img/structure/B15167829.png)


